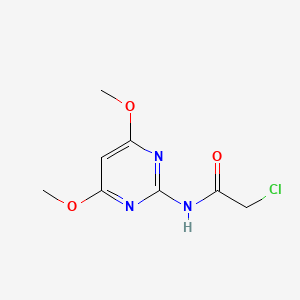

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide” is a chemical compound with the molecular formula C8H10ClN3O3 and a molecular weight of 231.64 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, with slightly different bond parameters .Chemical Reactions Analysis

As mentioned in the Synthesis Analysis, “this compound” might be involved in aromatic nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Anticonvulsant Therapy

A study by Severina et al. (2020) focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, aiming to explore their potential as anticonvulsants. Using 4,6-dimethyl-2thiopyrimidine scaffold and α-chloroacetamides, the research synthesized new derivatives and evaluated their interaction with anticonvulsant biotargets using molecular docking. The study found that these compounds exhibited moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats, suggesting a potential application in anticonvulsant therapy (Severina et al., 2020).

Development of Novel Derivatives for Pharmacological Applications

Kanagarajan et al. (2010) reported the synthesis of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides. These compounds were developed by reacting 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine. The research aimed at exploring these compounds for potential pharmacological applications, supported by thorough spectral characterization (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Crystal Structure Analysis for Drug Design

Research by Subasri et al. (2016) provided insights into the crystal structures of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides. The study highlighted the folded conformation of these compounds and the intramolecular hydrogen bonding, which are crucial for understanding their interaction in biological systems. Such structural information is vital for drug design and development (Subasri et al., 2016).

Exploration in Anticancer Research

Duran and Demirayak (2012) explored the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives by reacting with 2-chloro-N-(thiazol-2-yl)acetamide compounds. The study evaluated these compounds for their anticancer activities against various human tumor cell lines. The findings suggested potential applications in cancer treatment (Duran & Demirayak, 2012).

Herbicidal Applications and Molecular Docking Studies

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Related compounds such as chloroacetamides are known to inhibit the synthesis of certain long-chain fatty acids , which are crucial for plant growth.

Mode of Action

It’s known that chloroacetamides, a related class of compounds, act by inhibiting the synthesis of certain long-chain fatty acids . This inhibition disrupts the lipid bilayer of cell membranes, leading to reduced plant growth.

Biochemical Pathways

Based on the mode of action of related compounds, it can be inferred that the compound may interfere with the fatty acid synthesis pathway, leading to disruption of cell membrane integrity and reduced plant growth .

Pharmacokinetics

Related compounds are known to have high aqueous solubility and are semi-volatile

Result of Action

Based on the known effects of related compounds, it can be inferred that the compound may lead to disruption of cell membrane integrity and reduced plant growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide. For instance, related compounds are known to be semi-volatile and have high potential to leach to groundwater . This suggests that environmental conditions such as temperature, humidity, and soil composition could influence the compound’s action and stability.

Biochemische Analyse

Biochemical Properties

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide plays a vital role in biochemical reactions by interacting with specific enzymes and proteins. It is known to inhibit the activity of acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition disrupts the production of essential amino acids, leading to various biochemical effects. The compound’s interaction with AHAS is characterized by binding to the enzyme’s active site, preventing substrate access and subsequent catalysis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in certain cell types by activating caspase pathways. Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These cellular effects highlight the compound’s potential as a tool for studying cell biology and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetohydroxyacid synthase, inhibiting its enzymatic activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s amino acid residues. The inhibition of acetohydroxyacid synthase leads to a decrease in the synthesis of branched-chain amino acids, disrupting cellular metabolism and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and exposure to light. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetohydroxyacid synthase without causing significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for specific applications to minimize adverse effects while maximizing its biochemical efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid biosynthesis. The compound’s inhibition of acetohydroxyacid synthase disrupts the production of branched-chain amino acids, affecting overall metabolic flux. This disruption can lead to changes in metabolite levels, influencing cellular energy balance and growth. The compound’s interaction with other enzymes and cofactors in these pathways further modulates its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. These localization patterns enable the compound to interact with its target enzymes and proteins effectively, modulating their activity and influencing cellular processes .

Eigenschaften

IUPAC Name |

2-chloro-N-(4,6-dimethoxypyrimidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-14-6-3-7(15-2)12-8(11-6)10-5(13)4-9/h3H,4H2,1-2H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRYLYMACWBTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2813610.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2813612.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(phenoxymethyl)-1-benzofuran-2-carboxylate](/img/structure/B2813614.png)

![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B2813621.png)

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813629.png)